molecular formula C17H18N4O2 B446697 N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B446697
M. Wt: 310.35g/mol
InChI Key: KZRGLZSJVNLGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound that features an imidazole ring, a phenyl group, and an isoxazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmacology and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes or ketones. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its combination of an imidazole ring, a phenyl group, and an isoxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H18N4O2/c1-13-15(16(20-23-13)14-6-3-2-4-7-14)17(22)19-8-5-10-21-11-9-18-12-21/h2-4,6-7,9,11-12H,5,8,10H2,1H3,(H,19,22)

InChI Key

KZRGLZSJVNLGOM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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